molecular formula C23H16N2O4 B2890591 N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide CAS No. 331432-20-3

N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide

カタログ番号 B2890591
CAS番号: 331432-20-3
分子量: 384.391
InChIキー: MFKLLZRLHDEKCR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-acetylphenyl)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide, also known as Compound 1, is a novel small molecule that has gained significant interest among the scientific community due to its potential therapeutic applications. Compound 1 is a member of the isoindoline family of compounds and has been shown to possess anti-inflammatory and anti-tumor properties.

科学的研究の応用

Analytical Determination in Biological Samples

Research on related compounds, such as 4-amino-N-(2,6-dimethylphenyl)-benzamide, has led to the development of liquid chromatographic methods for determining serum and urine concentrations in pharmacokinetic studies. These methods, involving UV detection and solid-phase extraction, facilitate the analysis of parent compounds and their metabolites, essential for understanding drug behavior in biological systems (Dockens, Ravis, & Clark, 1987).

Anticancer Applications

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents a class of compounds with significant research interest due to their isotype-selective inhibition of histone deacetylases (HDACs). These inhibitors block cancer cell proliferation and induce apoptosis, demonstrating potential as anticancer drugs. Their ability to selectively inhibit HDACs 1-3 and 11 underscores the therapeutic relevance of these compounds in oncology (Zhou et al., 2008).

Anticonvulsant Activity

The investigation into the anticonvulsant activity of related compounds, such as 4-amino-N-(2,6-dimethylphenyl)-benzamide, has highlighted their effectiveness in animal models. These studies focus on the compound's ability to antagonize seizures and its metabolic pathways, offering insights into the development of new anticonvulsant therapies (Robertson et al., 1987).

Synthetic Methodologies

Research has also delved into the synthesis and structural analysis of related compounds, providing methodologies for creating derivatives with potential pharmacological applications. Techniques such as the Bischler-Napieralski reaction have been employed to synthesize and structurally characterize compounds, aiding in the development of novel pharmaceuticals (Browne, Skelton, & White, 1981).

特性

IUPAC Name

N-(4-acetylphenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O4/c1-14(26)15-6-10-17(11-7-15)24-21(27)16-8-12-18(13-9-16)25-22(28)19-4-2-3-5-20(19)23(25)29/h2-13H,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKLLZRLHDEKCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。